molecular formula C7H12ClNO4S B2959639 1-(Chlorosulfonyl)piperidin-4-yl acetate CAS No. 2230803-73-1

1-(Chlorosulfonyl)piperidin-4-yl acetate

Cat. No.: B2959639
CAS No.: 2230803-73-1
M. Wt: 241.69
InChI Key: ZNGOPDVKBYMBHP-UHFFFAOYSA-N
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Description

1-(Chlorosulfonyl)piperidin-4-yl acetate is a chemical compound with the molecular formula C7H12ClNO4S and a molecular weight of 241.7 g/mol It is characterized by the presence of a piperidine ring substituted with a chlorosulfonyl group and an acetate ester

Preparation Methods

The synthesis of 1-(Chlorosulfonyl)piperidin-4-yl acetate typically involves the reaction of piperidine derivatives with chlorosulfonyl chloride and acetic anhydride under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents such as dichloromethane or chloroform to facilitate the reaction . The process involves the following steps:

    Formation of the intermediate: Piperidine is reacted with chlorosulfonyl chloride to form the chlorosulfonyl piperidine intermediate.

    Acetylation: The intermediate is then acetylated using acetic anhydride to yield this compound.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

1-(Chlorosulfonyl)piperidin-4-yl acetate undergoes various chemical reactions, including:

Common reagents used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(Chlorosulfonyl)piperidin-4-yl acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Chlorosulfonyl)piperidin-4-yl acetate involves its reactivity towards nucleophiles, which allows it to modify other molecules by forming covalent bonds. This reactivity is primarily due to the presence of the chlorosulfonyl group, which is highly electrophilic and readily reacts with nucleophiles such as amines, alcohols, and thiols. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with .

Comparison with Similar Compounds

1-(Chlorosulfonyl)piperidin-4-yl acetate can be compared with other similar compounds, such as:

    1-(Chlorosulfonyl)piperidine: Lacks the acetate ester group, making it less versatile in certain synthetic applications.

    4-(Chlorosulfonyl)piperidine-1-carboxylate: Contains a carboxylate group instead of an acetate ester, which may influence its reactivity and applications.

    N-(Chlorosulfonyl)piperidine-4-carboxamide:

The uniqueness of this compound lies in its combination of the chlorosulfonyl group and the acetate ester, providing a balance of reactivity and stability that is useful in various synthetic and research applications.

Properties

IUPAC Name

(1-chlorosulfonylpiperidin-4-yl) acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12ClNO4S/c1-6(10)13-7-2-4-9(5-3-7)14(8,11)12/h7H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNGOPDVKBYMBHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CCN(CC1)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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